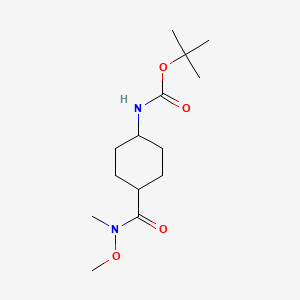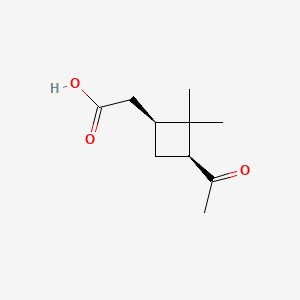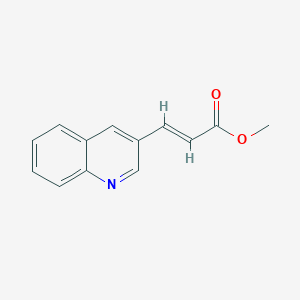
4-Hydroxypyridazine
Vue d'ensemble
Description
4-Hydroxypyridazine, also known as 4-Pyridazinol, is an organic compound . It appears as a white to pale yellow crystalline solid and can be dissolved in water and organic solvents such as ethanol and chloroform .
Synthesis Analysis
The synthesis of this compound involves a reaction where 10 mol% CuSO4·5H2O and 6.7 mol% EA are mixed in methanol followed by 2 mmol of phenylboronic acid . This reaction mixture is kept in a preheated oil bath, maintaining the temperature at 60 °C, and stirred under atmospheric pressure .Molecular Structure Analysis
The pyridazine ring in this compound is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .Chemical Reactions Analysis
The pyridazine ring in this compound has unique physicochemical properties that can render it an attractive heterocycle for drug design . It can be used as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring or deployed as a replacement for homologous azines and azoles .Physical And Chemical Properties Analysis
This compound has a boiling point of 315.9±15.0 °C and a density of 1.293±0.06 g/cm3 . It is stored in a sealed container in a dry room .Applications De Recherche Scientifique
1. Plant Defence Mechanisms
4-Hydroxypyridazine derivatives, specifically hydroxamic acids like 4-hydroxy-1,4-benzoxazin-3-ones, are notable for their role in plant defense. These compounds are vital in protecting cereals against pests, diseases, and in the detoxification of herbicides. Their allelopathic effects and potential in increasing cereal crop resilience are significant areas of research (Niemeyer, 1988).
2. Structural and Thermodynamic Properties
Research on this compound has delved into its structural and thermodynamic properties. Studies using computational methods have detailed its molecular configuration and the relationship between its properties and temperature, contributing to a better understanding of its physical and chemical characteristics (Guo, 2009).
3. Chelation Therapy and Metal Sequestration
This compound forms part of a broader group of hydroxypyridinones, which are used as chelators in medicinal drugs. Their effectiveness in metal coordination and biocompatibility makes them suitable for applications like metal sequestration or passivation of metal overload. These characteristics have led to their use in designing drugs for a range of diseases associated with metal imbalances (Santos, Marques, & Chaves, 2012).
4. Synthesis and Reactivity
Research on the synthesis and reactivity of this compound derivatives has been ongoing. Studies on electrophilic substitutions, such as nitration and halogenation, contribute to the understanding of its chemical behavior and potential applications in various synthetic processes (Igeta et al., 1969).
5. Inhibitor Development
This compound derivatives have shown promise as inhibitors in enzyme-related therapies. Their cell permeability and ability to interact with specific enzymes are being studied for potential therapeutic applications, particularly in cognitive deficit treatments (Hondo et al., 2013).
6. Medicinal Inorganic Chemistry
In the realm of medicinal inorganic chemistry, this compound and related compounds have been investigated for their ability to form metal complexes. These complexes have applications in iron removal or supplementation and as contrast agents in imaging, demonstrating the versatility of these compounds in medical applications (Thompson, Barta, & Orvig, 2006).
7. Drug Design and Bioactivity Enhancement
The derivatization of this compound to enhance its biological properties is a significant area of research. These efforts are particularly focused on improving bioavailability and specific bio-targeting abilities, with applications in anti-Alzheimer's drugs, metalloenzyme inhibitors, and antimicrobials (Chaves, Piemontese, Hiremathad, & Santos, 2017).
Mécanisme D'action
Target of Action
Pyridazinone, a derivative of pyridazine, has been associated with a wide range of pharmacological activities . Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of Action
Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .
Biochemical Pathways
Pyridazinone derivatives have been shown to possess a wide range of pharmacological properties, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac herg potassium channel of the pyridazine ring add additional value in drug discovery and development .
Result of Action
Pyridazinone derivatives have been demonstrated to possess a wide range of pharmacological properties, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Action Environment
The unique physicochemical properties of the pyridazine ring can contribute to unique applications in molecular recognition .
Orientations Futures
The pyridazine ring in 4-Hydroxypyridazine has unique physicochemical properties that can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development . The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .
Propriétés
IUPAC Name |
1H-pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-4-1-2-5-6-3-4/h1-3H,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVUTJZQFZBIRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902473 | |
| Record name | NoName_1717 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40902473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20733-10-2 | |
| Record name | pyridazin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to 4-hydroxypyridazine?
A: One industrial method utilizes 3,6-dichloropyridazine as a starting material. The process involves four key steps: chlorination to 3,4,6-trichloropyridazine, conversion to 3,6-dichloro-4-hydroxypyridazine, transformation to this compound, and finally, bromination to yield 4-bromopyridazine. [] This approach boasts high yields and a streamlined process, making it suitable for industrial production.
Q2: What is the structural characterization of this compound?
A: this compound primarily exists in a planar configuration with Cs symmetry. [] This information is derived from computational studies using Gaussian03 at the B3LYP/6-311+G* level of theory, which provided insights into the molecule's optimized geometry and vibrational frequencies.
Q3: How do the thermodynamic properties of this compound change with temperature?
A: Computational studies reveal a clear correlation between temperature and thermodynamic properties such as heat capacity, entropy, and enthalpy. [] This understanding is crucial for predicting the molecule's behavior under various conditions and guiding further research and applications.
Q4: Can this compound be used as a building block for other compounds?
A: Yes, this compound acts as a versatile precursor in organic synthesis. For instance, it plays a crucial role in synthesizing 1-alkoxy-3,6-dimethyl-5-nitro-4(1H)-pyridazinones. [] The process involves nitration of 3,6-dimethyl-4-hydroxypyridazine 1-oxide followed by alkylation.
Q5: What is the significance of the tautomeric equilibrium of this compound?
A: Ab initio studies have explored the tautomeric equilibrium of this compound in the vapor phase. [, ] Understanding these equilibria is crucial for predicting the molecule's reactivity, stability, and potential biological activity, paving the way for further research into its applications.
Q6: Are there any notable applications of this compound derivatives in carbohydrate chemistry?
A: Yes, 4-hydroxypyridazines have been employed in synthesizing 2'-deoxy-D-ribonucleosides. [] This highlights the molecule's versatility and potential in accessing biologically relevant compounds, potentially opening avenues in medicinal chemistry.
Q7: How is this compound utilized in the synthesis of condensed heterocyclic systems?
A: this compound derivatives serve as building blocks for constructing complex heterocyclic frameworks. One example is the synthesis of 2-oxo-2H-pyrano[2,3-d]pyridazine and 2-oxo-2H-pyrano[2,3-c]pyridazine, starting from 4,7-dichlorofuro[2,3-d]pyridazine. [] This highlights the molecule's potential in accessing novel heterocyclic compounds with potential biological activities.
Q8: What insights have been gained from studying the molecular structure of this compound derivatives?
A: Research has elucidated the molecular structures of various this compound derivatives, such as 6-aryl-3-ethoxycarbonyl-4-hydroxypyridazines, using techniques like X-ray crystallography. [, ] These studies provide valuable information about bond lengths, angles, and overall conformation, aiding in understanding structure-activity relationships and designing new derivatives with tailored properties.
Q9: Has this compound been used in the synthesis of other important classes of compounds?
A: Yes, 4-hydroxypyridazines are key intermediates in the synthesis of 6-aryl-3-acyl-4-hydroxypyridazines. [, ] This synthesis involves a fascinating reaction using diazopolycarbonyl compounds, showcasing the molecule's versatility in accessing diverse chemical structures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B3021833.png)


